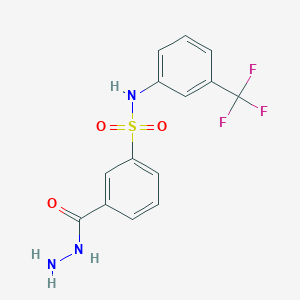
3-Hydrazinocarbonyl-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydrazinocarbonyl-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide, also known as TFB, is a chemical compound that has gained significant attention in the field of medicinal chemistry. TFB is a potent inhibitor of carbonic anhydrase IX (CAIX), which is a protein that is overexpressed in various types of cancer cells.
Applications De Recherche Scientifique
Enzyme Inhibition and Antioxidant Potential
Sulfonamide derivatives have been extensively studied for their enzyme inhibition potential, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. These enzymes are critical in the breakdown of the neurotransmitter acetylcholine, and inhibitors can be useful in treating diseases like Alzheimer's. Schiff bases of sulfonamide compounds have shown significant inhibition against these enzymes, with some derivatives demonstrating up to 91% inhibition. Moreover, these compounds also exhibit antioxidant potential, indicating their capability to scavenge free radicals and potentially mitigate oxidative stress-related damages in biological systems (Kausar et al., 2019).
Anticancer Activity
The synthesis and biological evaluation of sulfonamide derivatives have revealed their potential as anticancer agents. Certain compounds have demonstrated significant activity against various cancer cell lines, including leukemia, breast cancer, and non-small cell lung cancer, showcasing their potential in anticancer therapy. For instance, novel sulfonamide derivatives have been found to exhibit remarkable anticancer activity, with some compounds showing better efficacy than reference drugs in in vivo models (Rathish et al., 2012).
Chemical Synthesis and Molecular Docking
Sulfonamide compounds are pivotal in chemical synthesis, serving as intermediates in the creation of complex molecules. Their synthesis often involves innovative methodologies, including microwave irradiation and click chemistry, to generate derivatives with potential biological activities. Additionally, molecular docking studies of these compounds have helped understand their interaction mechanisms with target enzymes, further assisting in the design of more potent inhibitors. Such synthetic and computational approaches enhance the understanding of the structure-activity relationship (SAR) and the development of new therapeutic agents (Gul et al., 2016).
Pathological Pain Management
Research into the regioselectively controlled synthesis of pyrazolylbenzenesulfonamides has uncovered their utility in treating pathological pain models in mice. These compounds, through a controllable synthetic method, have shown to possess anti-hyperalgesic and anti-edematogenic actions without causing locomotive disorders, suggesting their potential as non-steroidal anti-inflammatory drugs (NSAIDs) alternatives for pain management (Lobo et al., 2015).
Propriétés
IUPAC Name |
3-(hydrazinecarbonyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O3S/c15-14(16,17)10-4-2-5-11(8-10)20-24(22,23)12-6-1-3-9(7-12)13(21)19-18/h1-8,20H,18H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKSVBWSGSNEDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydrazinocarbonyl-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-3-[(4-ethylphenyl)sulfonyl]-6-methylquinoline](/img/structure/B2734803.png)
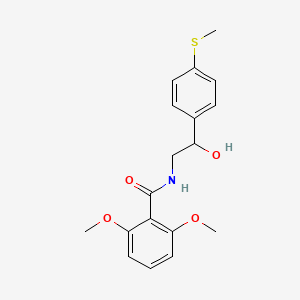
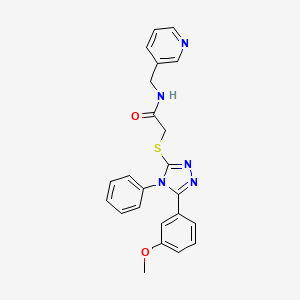
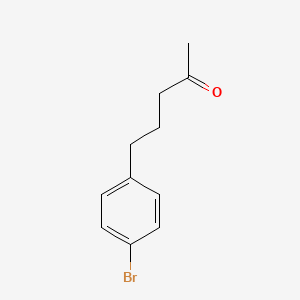
![benzo[d][1,3]dioxol-5-yl(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2734812.png)
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B2734816.png)
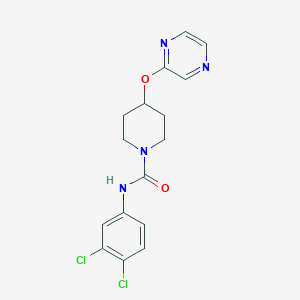
![N-(5-chloro-2-methoxyphenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2734818.png)
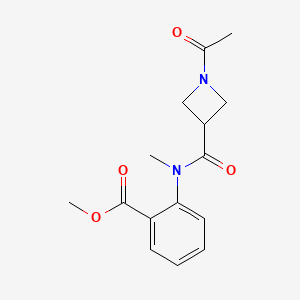
![N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2734820.png)
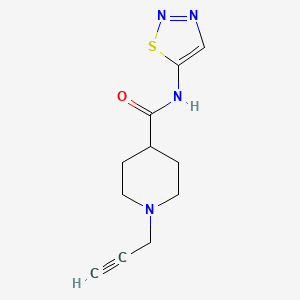
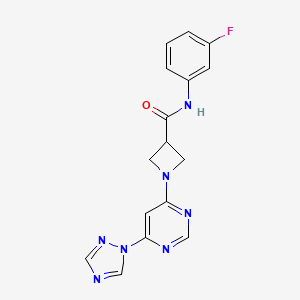
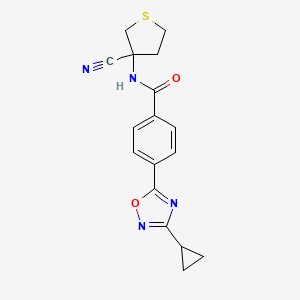
![3-amino-2-[(2-fluorophenyl)methyl]-N-methylpropanamide hydrochloride](/img/structure/B2734825.png)